GW-6604 is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). As an ATP-competitive inhibitor, it blocks ALK5 autophosphorylation, a critical step in the canonical TGF-β signaling pathway which is implicated in cellular proliferation, differentiation, and extracellular matrix production. This compound has been specifically characterized for its in vivo activity and is frequently used in preclinical models of fibrotic diseases, particularly liver fibrosis, where it has demonstrated the ability to prevent matrix deposition and support hepatocyte regeneration. Its established oral bioavailability makes it a practical tool for chronic in vivo studies requiring systemic pathway inhibition.
While multiple ALK5 inhibitors like SB-431542 and RepSox are commercially available, they are not directly interchangeable with GW-6604 for all applications, particularly in vivo studies. Critical differences in oral bioavailability, kinase selectivity profiles, and off-target effects necessitate compound-specific selection. For instance, while SB-431542 is a potent inhibitor of ALK4, ALK5, and ALK7, its poor metabolic stability and lack of reported oral activity make it primarily suitable for in vitro use. In contrast, GW-6604 was specifically developed and validated for oral administration in rodent models, demonstrating dose-dependent efficacy and prevention of mortality in a chronic liver fibrosis model. Substituting GW-6604 with a compound intended for cell culture could lead to failed in vivo experiments due to pharmacokinetic limitations, making GW-6604 a more reliable choice for studies requiring systemic exposure.
GW-6604 is distinguished by its proven efficacy when administered orally in a chronic, multi-week disease model. In a 6-week study of DMN-induced liver fibrosis in rats, oral dosing of GW-6604 (80 mg/kg, b.i.d.) for the final 3 weeks completely prevented mortality. Furthermore, this treatment regimen significantly reduced the DMN-induced elevation of mRNAs for key fibrosis markers including collagen IA1, IA2, and TIMP-1 by 50-75%. This contrasts with many first-generation ALK5 inhibitors, such as SB-431542, which are typically restricted to in vitro or intraperitoneal administration routes due to pharmacokinetic limitations.
| Evidence Dimension | In Vivo Efficacy (Oral Dosing) |
| Target Compound Data | Prevents mortality and reduces collagen mRNA by 50-75% at 80 mg/kg p.o. in a chronic rat fibrosis model. |
| Comparator Or Baseline | SB-431542: Primarily used for in vitro/cell culture applications; lacks established oral efficacy data in comparable chronic models. |
| Quantified Difference | Demonstrated oral efficacy in a multi-week chronic model vs. primary utility in acute/in vitro settings for comparators. |
| Conditions | Chronic (6-week) dimethylnitrosamine (DMN)-induced liver fibrosis model in rats. |
For researchers planning long-term in vivo studies, procuring an agent validated for oral administration like GW-6604 minimizes procedural burden and improves translational relevance.
GW-6604 exhibits a favorable selectivity profile for ALK5 over other common kinases. In a direct kinase panel, GW-6604 showed no significant activity (inhibition < 30% at 10 µM) against p38 MAPK, VEGFR2 (KDR), Lck, ITK, and Src. While it inhibits ALK5 autophosphorylation with an IC50 of 140 nM, its lack of potent activity against these other kinases reduces the risk of confounding off-target effects. This is a key consideration, as less selective compounds can produce ambiguous results by modulating multiple signaling pathways simultaneously.
| Evidence Dimension | Kinase Inhibition (IC50 / % Inhibition) |
| Target Compound Data | ALK5 IC50 = 140 nM; No significant activity (<30% inhibition) at 10 µM against p38, VEGFR2, Lck, ITK, Src. |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors or less characterized compounds which may have undocumented off-target activities. |
| Quantified Difference | >70-fold selectivity for ALK5 over other tested kinases (10,000 nM vs 140 nM). |
| Conditions | In vitro biochemical kinase assays. |
Procuring a compound with a defined and selective kinase profile ensures that observed biological effects can be more confidently attributed to the inhibition of the intended ALK5 target.
Beyond biochemical inhibition, GW-6604 demonstrates functional potency in a cellular context by blocking downstream TGF-β signaling. In a HepG2 cell-based assay, it inhibited the TGF-β-induced transcription of Plasminogen Activator Inhibitor-1 (PAI-1), a key downstream target gene, with an IC50 of 500 nM. This confirms the compound's cell permeability and its ability to engage and inhibit the ALK5 target within an intact cellular system, which is a critical prerequisite for its utility in both in vitro and in vivo experiments.
| Evidence Dimension | Cellular IC50 |
| Target Compound Data | 500 nM |
| Comparator Or Baseline | Biochemical IC50 (140 nM) |
| Quantified Difference | Demonstrates a ~3.6-fold shift between biochemical and cellular potency, indicating good cell permeability and target engagement. |
| Conditions | TGF-β-induced PAI-1 transcription in HepG2 cells. |
This evidence assures the buyer that GW-6604 is not just active against the purified enzyme but effectively penetrates cells to inhibit the signaling pathway, validating its use in cell-based research.
GW-6604 is specifically suited for long-term animal studies of fibrosis (e.g., in liver, kidney, or lung) that require consistent, systemic inhibition of TGF-β signaling. Its proven oral bioavailability and efficacy in preventing mortality and reducing fibrosis markers in a multi-week model make it a reliable and logistically superior choice over inhibitors that require frequent, invasive injections.
The compound is an excellent tool for studies examining the interplay between fibrosis and tissue regeneration. In a model of partial hepatectomy in TGF-β-overexpressing mice, oral administration of GW-6604 increased liver regeneration. This makes it a valuable reagent for elucidating the mechanisms by which ALK5 inhibition can shift the balance from fibrotic scarring to functional tissue repair.
For cell-based experiments where downstream consequences of ALK5 inhibition are being measured, GW-6604's documented selectivity against other common kinases is a key advantage. Using GW-6604 provides greater confidence that the observed effects are due to specific on-target ALK5 inhibition, thereby generating more reliable and interpretable data.